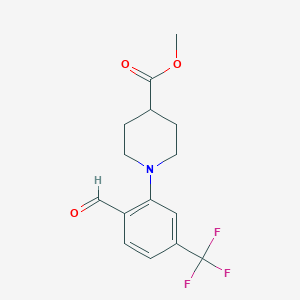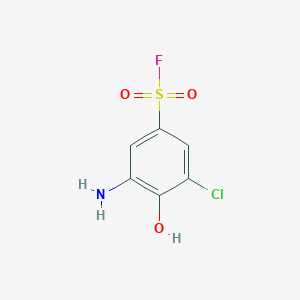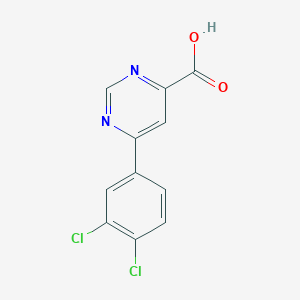![molecular formula C10H17N3O2 B13990956 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine](/img/structure/B13990956.png)
6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine is an organic compound that belongs to the class of pyridazinamine derivatives This compound is characterized by the presence of a pyridazine ring substituted with an amine group and an ether linkage involving a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated pyridazine derivative.
Ether Linkage Formation: The ether linkage involving the tert-butyl group can be formed through the reaction of the pyridazine derivative with tert-butyl alcohol in the presence of a suitable dehydrating agent, such as sulfuric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or ether linkage, where nucleophiles such as halides or alkoxides replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions can be conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridazinamine derivatives with various functional groups.
Scientific Research Applications
6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dimethylethyl)oxy]ethylamine
- tert-Butyldimethylsilyloxyethanol
- tert-Butyldimethylsilyloxyethylamine
Uniqueness
6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine is unique due to its specific combination of a pyridazine ring, an amine group, and an ether linkage involving a tert-butyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridazin-3-amine |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-7-6-14-9-5-4-8(11)12-13-9/h4-5H,6-7H2,1-3H3,(H2,11,12) |
InChI Key |
LOJQWXFZNNKOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOC1=NN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)
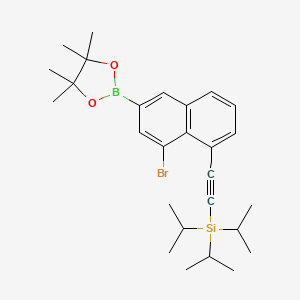
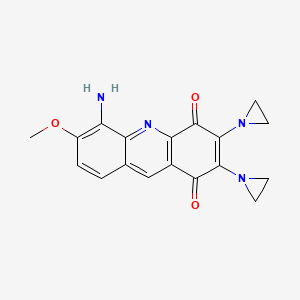
![2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)


![4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13990915.png)
